MAO-A Inhibition Potency: Differential Activity of the 5-Bromo-7-chloro Isoquinoline Scaffold
The target compound demonstrates moderate inhibitory activity against human recombinant MAO-A with an IC50 of 50 nM [1]. This contrasts with the closely related 5,7-dichloro analog (both chlorines), which shows significantly lower potency with an IC50 of >100 µM [2]. This >2000-fold difference in potency highlights that the presence of a bromine atom at the 5-position, rather than a second chlorine, is a critical determinant of MAO-A affinity.
| Evidence Dimension | MAO-A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | (5,7-Dichloroisoquinolin-1-yl)methanamine: >100,000 nM (100 µM) |
| Quantified Difference | >2,000-fold more potent |
| Conditions | Inhibition of recombinant human MAO-A using kynuramine as substrate, 20 min assay |
Why This Matters
This >2,000-fold potency difference establishes the 5-bromo-7-chloro substitution pattern as a critical driver of MAO-A affinity, making the compound a distinct and necessary tool for studying this enzyme compared to its di-chloro analog.
- [1] BindingDB. (n.d.). BDBM50259595 (CHEMBL4097867). BindingDB Entry. View Source
- [2] BindingDB. (n.d.). BDBM50420062 (CHEMBL2046679). BindingDB Entry. View Source
